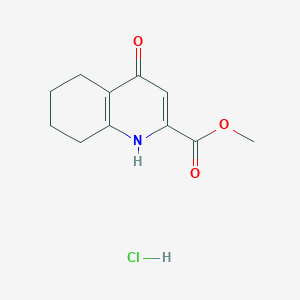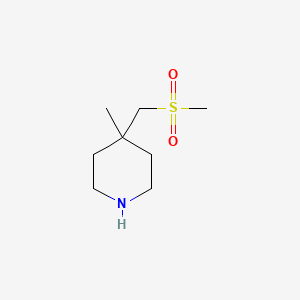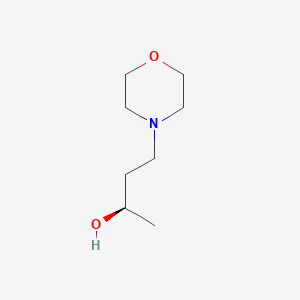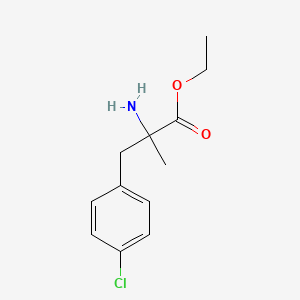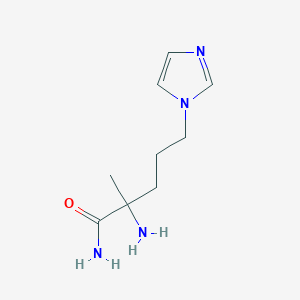
2-Amino-5-(1h-imidazol-1-yl)-2-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(1H-imidazol-1-yl)-2-methylpentanamide: imidazole-1-acetamide , is a heterocyclic compound with a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole is amphoteric, displaying both acidic and basic properties. It is a white or colorless solid, highly soluble in water and polar solvents. The imidazole ring is a core component of various natural products, including histidine, purine, histamine, and DNA structures.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for imidazole-1-acetamide. One common method involves the reaction of glyoxal and ammonia, leading to the formation of imidazole. Other approaches include cyclization of appropriate precursors or condensation reactions.
Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions. specific details on industrial production are proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Imidazole-1-acetamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of imidazole-1-carboxylic acid or other derivatives.
Reduction: Reduction of the imidazole ring can yield imidazoline derivatives.
Substitution: Nucleophilic substitution reactions occur at the nitrogen atoms, resulting in various substituted imidazoles.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides) are used in these reactions.
Wissenschaftliche Forschungsanwendungen
Imidazole-1-acetamide finds applications in:
Medicine: It serves as a precursor for pharmaceutical compounds due to its diverse biological activities.
Antibacterial and Antifungal Agents: Some imidazole derivatives exhibit antibacterial and antifungal properties.
Anti-Inflammatory and Antitumor Agents: Research explores its potential in treating inflammation and cancer.
Antiviral and Antiprotozoal Activities: Imidazole-based compounds show promise against viruses and protozoa.
Wirkmechanismus
The exact mechanism of imidazole-1-acetamide’s effects depends on the specific derivative. It may interact with molecular targets or pathways involved in disease processes. Further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Imidazole-1-acetamide stands out due to its unique structure. Similar compounds include other imidazole derivatives like clemizole, etonitazene, and metronidazole.
Eigenschaften
Molekularformel |
C9H16N4O |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
2-amino-5-imidazol-1-yl-2-methylpentanamide |
InChI |
InChI=1S/C9H16N4O/c1-9(11,8(10)14)3-2-5-13-6-4-12-7-13/h4,6-7H,2-3,5,11H2,1H3,(H2,10,14) |
InChI-Schlüssel |
QNUTXADBTOBLBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCN1C=CN=C1)(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(dimethylamino)acetamido]-N-methylpropanamidehydrochloride](/img/structure/B13578884.png)
![4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B13578885.png)
![[2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine](/img/structure/B13578888.png)


